molecular formula C15H7ClO4 B1619066 1-Chloro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid CAS No. 82-23-5

1-Chloro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid

Cat. No.: B1619066
CAS No.: 82-23-5
M. Wt: 286.66 g/mol
InChI Key: ZHLRCPOFSPCJPL-UHFFFAOYSA-N
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Description

1-Chloro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid is an organic compound with the molecular formula C15H7ClO4 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a chlorine atom, two ketone groups, and a carboxylic acid group. This compound is known for its applications in various fields, including chemistry and materials science .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of organic semiconductors and photovoltaic materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

Mechanism of Action

The mechanism of action of 1-Chloro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 1-Nitro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid
  • 1-Amino-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid
  • 9,10-Dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid

Comparison: 1-Chloro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. Compared to its nitro and amino analogs, the chloro derivative may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

1-chloro-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLRCPOFSPCJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801002364
Record name 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-23-5
Record name 1-Chloro-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-23-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC7824
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Anthracenecarboxylic acid, 1-chloro-9,10-dihydro-9,10-dioxo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-Chloro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid

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